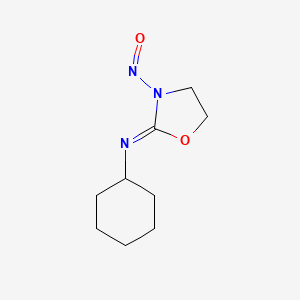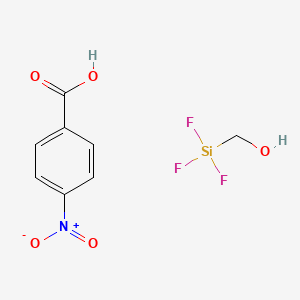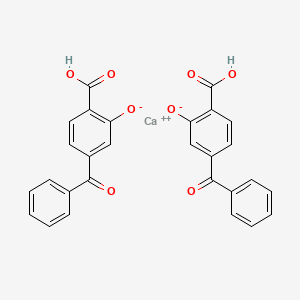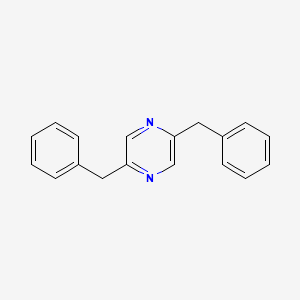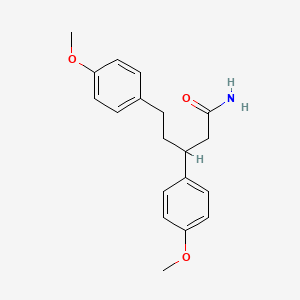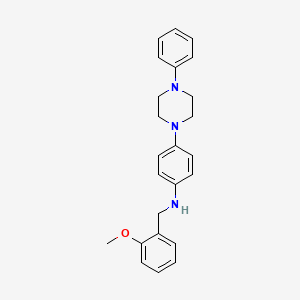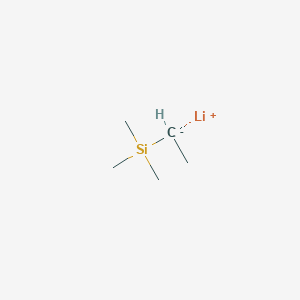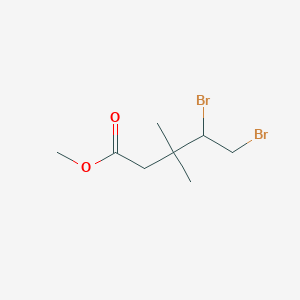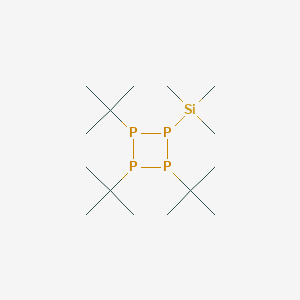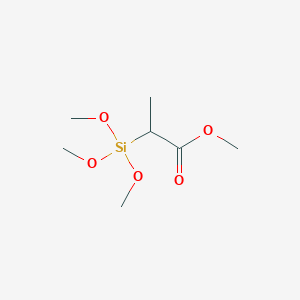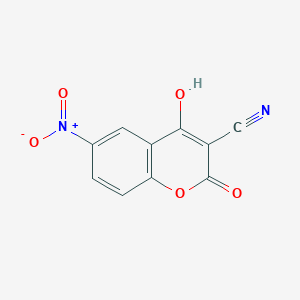![molecular formula C10H14N4S2 B14442462 4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) CAS No. 74461-58-8](/img/structure/B14442462.png)
4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is a compound characterized by the presence of two imidazole rings connected via a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalytic systems can be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to form thiols.
Substitution: The imidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Conditions may vary depending on the specific substitution reaction but can include bases or acids as catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity
Mecanismo De Acción
The mechanism of action of 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) involves its ability to participate in redox reactions due to the presence of the disulfide bridge. This compound can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The imidazole rings can also interact with metal ions, influencing biochemical pathways .
Comparación Con Compuestos Similares
- 4,4’-[Disulfanediylbis(methylene)]dibenzonitrile
- 4,4’-[Disulfanediylbis(methylene)]bis(7-methoxy-2H-chromen-2-one)
- 4,4’-Disulfanediylbis(2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol)
Comparison: 4,4’-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole) is unique due to the presence of the imidazole rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications .
Propiedades
Número CAS |
74461-58-8 |
|---|---|
Fórmula molecular |
C10H14N4S2 |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
5-methyl-4-[[(5-methyl-1H-imidazol-4-yl)methyldisulfanyl]methyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4S2/c1-7-9(13-5-11-7)3-15-16-4-10-8(2)12-6-14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
Clave InChI |
WEYSBBDQVXFCLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1)CSSCC2=C(NC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B14442382.png)
